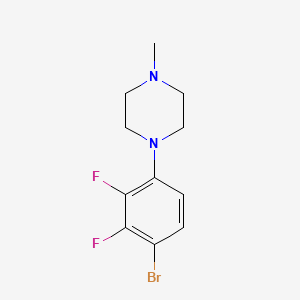

1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperazine

説明

1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperazine is a piperazine derivative featuring a substituted phenyl ring (4-bromo, 2,3-difluoro) directly attached to the piperazine core, with a methyl group at the 4-position of the piperazine ring. For example, methylpiperazine analogues in were synthesized via Buchwald–Hartwig coupling , while alkylation of 1-methylpiperazine with brominated intermediates is described in .

特性

IUPAC Name |

1-(4-bromo-2,3-difluorophenyl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrF2N2/c1-15-4-6-16(7-5-15)9-3-2-8(12)10(13)11(9)14/h2-3H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIADYNZKISCYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C(=C(C=C2)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperazine typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromo-2,3-difluoroaniline and 4-methylpiperazine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane or ethanol.

Catalysts and Reagents: Catalysts like palladium on carbon (Pd/C) and reagents such as sodium hydride (NaH) are commonly used to facilitate the reaction.

Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure consistent product quality and yield.

化学反応の分析

Suzuki–Miyaura Cross-Coupling Reactions

The bromine atom at the 4-position of the phenyl ring undergoes palladium-catalyzed cross-coupling with aryl boronic acids. This reaction is facilitated by the electron-withdrawing difluoro groups, which activate the aromatic ring for coupling.

Example Reaction:

Conditions and Reagents:

| Component | Role | Typical Quantities |

|---|---|---|

| Pd(PPh) | Catalyst | 5 mol% |

| KPO | Base | 2–3 equivalents |

| 1,4-Dioxane/HO | Solvent | 4:1 ratio |

| Aryl boronic acid | Coupling partner | 1–2 equivalents |

Key Findings:

-

Reactions proceed at 90°C under inert gas (argon) with yields exceeding 70% for electron-rich boronic acids .

-

Steric hindrance from ortho-substituted boronic acids reduces coupling efficiency .

Nucleophilic Aromatic Substitution

The activated bromine undergoes substitution with nucleophiles such as amines, alkoxides, or thiols. The difluoro groups enhance the electrophilicity of the aromatic ring.

Example Reaction:

Conditions and Reagents:

| Parameter | Details |

|---|---|

| Temperature | 100–120°C |

| Catalyst | CuI (10 mol%) |

| Solvent | DMF or DMSO |

| Nucleophile | Primary/secondary amines, thiols |

Key Findings:

-

Reactions with piperazine derivatives yield bis(piperazine) products in high regioselectivity .

-

Alkoxy-substituted products require strong bases like NaH for deprotonation .

Comparative Reactivity with Analogues

The reactivity of 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperazine differs significantly from non-fluorinated or mono-fluorinated analogues:

| Compound | Bromine Reactivity (Relative Rate) | Key Influencing Factor |

|---|---|---|

| 1-(4-Bromophenyl)-4-methylpiperazine | Low | No electron-withdrawing groups |

| 1-(4-Bromo-2-fluorophenyl)-4-methylpiperazine | Moderate | Single fluorine activation |

| Target Compound | High | Synergistic activation by two fluorines |

Oxidation and Reduction Pathways

The methylpiperazine moiety undergoes selective transformations under specific conditions:

科学的研究の応用

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced with other functional groups.

- Oxidation and Reduction : It can undergo oxidation to form oxides or reduction to yield reduced derivatives.

- Coupling Reactions : It plays a role in coupling reactions that generate more complex structures.

These properties make it a valuable building block for chemists working on synthesizing novel compounds with potential applications in pharmaceuticals and materials science.

Research into the biological properties of 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperazine has revealed its potential antimicrobial and anticancer activities.

Antimicrobial Properties

Studies have indicated that the compound exhibits activity against various microbial strains. Its mechanism may involve disrupting cellular membranes or inhibiting essential enzymes within microbial cells, although specific pathways require further investigation.

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit key enzymes linked to cancer progression, showing IC50 values comparable to established anticancer agents. The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring significantly influence its biological activity. For instance, certain derivatives have shown enhanced efficacy against cancer cell lines while maintaining low cytotoxicity towards healthy cells .

Pharmaceutical Development

The compound is under investigation for its potential as a pharmaceutical agent . Ongoing research aims to explore its therapeutic applications beyond cancer treatment, including:

- Viral Infections : Recent studies have focused on its efficacy as an inhibitor of viral proteases, particularly in the context of SARS-CoV-2. Modifications to the piperazine ring have been made to enhance antiviral activity and optimize pharmacokinetic profiles .

- Neurodegenerative Disorders : There is growing interest in evaluating its potential for treating conditions such as Alzheimer's disease, where modulation of specific signaling pathways could provide therapeutic benefits.

Industrial Applications

In addition to its research applications, this compound is utilized in the development of new materials and chemical processes within the industry. Its unique chemical properties facilitate the production of specialty chemicals that are essential for various industrial applications.

Case Studies and Research Findings

Several studies highlight the compound's biological implications:

- In Vitro Studies : Research has demonstrated that it can inhibit enzymes involved in cancer progression effectively.

- Structure-Activity Relationship (SAR) : Investigations reveal that specific modifications enhance biological activity.

- Therapeutic Applications : Ongoing evaluations aim to establish its role as a lead compound for drug development targeting diverse diseases.

作用機序

The mechanism of action of 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperazine involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

The following table compares 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperazine with key analogs, highlighting structural differences, synthesis methods, and reported biological activities:

Key Observations

Fluorine atoms improve metabolic stability and bioavailability by reducing oxidative metabolism .

Synthetic Accessibility :

- Compounds with direct phenyl-piperazine linkages (e.g., ) are synthesized via nucleophilic aromatic substitution or transition metal-catalyzed coupling .

- Benzyl-linked analogs () require alkylation steps, which may introduce synthetic complexity.

Biological Activity Trends: Piperazines with halogenated aryl groups frequently exhibit receptor antagonism (e.g., 5-HT7 in ) or enzyme inhibition (e.g., cytochrome P450 in ). Immunomodulatory activity is reported for naphthalene-containing piperazine-β-cyclodextrin complexes (), suggesting the target compound’s phenyl group could be modified for similar applications.

Pharmacological and Industrial Relevance

- Anticancer Activity : Methylpiperazine derivatives in target G-quadruplex DNA, a mechanism relevant in oncology .

- Neuropharmacology : Brominated phenylpiperazines in show affinity for serotonin receptors, indicating CNS applications .

- Safety Profile : Structural analogs like 1-[(2-bromo-6-fluorophenyl)methyl]-4-methylpiperazine () adhere to GHS safety standards, though toxicity studies for the target compound are warranted.

生物活性

1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperazine is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

- Chemical Formula : CHBrFN

- Molecular Weight : Approximately 292.12 g/mol

This compound has been investigated for its inhibitory effects on various enzymes, notably monoamine oxidase (MAO) and acetylcholinesterase (AChE). These enzymes are crucial in neurotransmitter metabolism and cholinergic signaling, making them significant targets for neurodegenerative diseases such as Alzheimer's.

Enzyme Inhibition Studies

Recent studies have shown that derivatives of piperazine, including those similar to this compound, exhibit potent inhibitory effects on MAO-A and MAO-B:

- IC values for MAO-B inhibition were reported in the low micromolar range, indicating significant potency.

- The selectivity index (SI) for MAO-B over MAO-A varies among derivatives but suggests a trend towards selective inhibition which is beneficial for reducing side effects associated with non-selective inhibitors.

Biological Activity Data

| Compound | Target Enzyme | IC (μM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | MAO-B | 0.71 | 56.34 |

| Similar Piperazine Derivative | AChE | 2.26 | 5.92 |

| Another Derivative | BChE | 1.19 | - |

Case Studies

Several case studies have explored the pharmacological implications of compounds related to this compound:

- Neuroprotective Effects : Research indicates that compounds with similar structures can protect neuronal cells from oxidative stress by inhibiting MAO activity, thereby reducing the production of neurotoxic metabolites.

- Cognitive Enhancement : In animal models, piperazine derivatives have shown promise in enhancing cognitive functions through modulation of cholinergic pathways by inhibiting AChE.

- Multi-target Approach : The dual inhibition of both MAO and AChE positions these compounds as potential candidates for treating Alzheimer's disease by addressing multiple pathways involved in the disease's pathology.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperazine, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, substituted phenylpiperazine derivatives are synthesized by reacting halogenated aryl halides with piperazine under reflux in polar aprotic solvents (e.g., DMF or DCM) with a base like K₂CO₃ . Yield optimization requires careful control of stoichiometry (e.g., 1:1.2 molar ratio of aryl halide to piperazine), temperature (60–100°C), and purification via column chromatography (e.g., silica gel, 10% MeOH/DCM) .

- Key Data : Reported yields for analogous compounds range from 41% to 92%, depending on substituent steric effects and electronic properties .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Techniques :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆) and compare with analogous piperazine derivatives (e.g., δ ~2.4–3.8 ppm for piperazine protons) .

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry. For example, piperazine rings often adopt a chair conformation (Cremer-Pople puckering parameters: θ = 0–10°, φ = 0–30°) .

- Elemental analysis : Validate purity (e.g., ±0.3% deviation from calculated C/H/N values) .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

- Methods :

- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–12) using UV-Vis spectroscopy or HPLC .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via TLC or LC-MS .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?

- Approaches :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular docking : Simulate binding to enzymes (e.g., carbonic anhydrase II) using AutoDock Vina. Key interactions include halogen bonding (Br···O/N) and π-π stacking with aromatic residues .

- QSAR models : Corrogate substituent effects (e.g., fluorine’s electronegativity) with biological activity .

Q. How do structural modifications (e.g., halogen placement) impact biological activity?

- Case Study :

- 4-Bromo substitution : Enhances steric bulk, potentially improving receptor selectivity (e.g., dopamine D3 vs. D2 receptors) .

- 2,3-Difluoro groups : Increase metabolic stability by blocking CYP450 oxidation sites .

- Piperazine methylation : Modulates logP (lipophilicity) and blood-brain barrier penetration .

Q. How should researchers address contradictions in reported biological data (e.g., cytotoxic IC₅₀ variability)?

- Troubleshooting :

- Assay standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., doxorubicin) .

- Batch variability : Characterize purity (≥95% by HPLC) and confirm salt forms (e.g., hydrochloride vs. free base) .

- Statistical analysis : Apply ANOVA to compare IC₅₀ values across studies, accounting for experimental error .

Q. What in vitro and in vivo models are suitable for evaluating this compound’s pharmacokinetics?

- Models :

- In vitro : Caco-2 cells for permeability; human liver microsomes for metabolic stability .

- In vivo : Rodent models to assess oral bioavailability (≥30% target) and plasma half-life (t₁/₂ > 2 hours) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。